molecular formula C8H4ClN3 B7979862 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Cat. No.: B7979862
M. Wt: 177.59 g/mol
InChI Key: GEGJRCQVVJPQOC-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo-pyridine core structure

Preparation Methods

The synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-7-5(3-10)4-12-6(7)1-2-11-8/h1-2,4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJRCQVVJPQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856872
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-90-5
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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